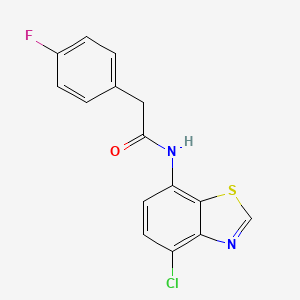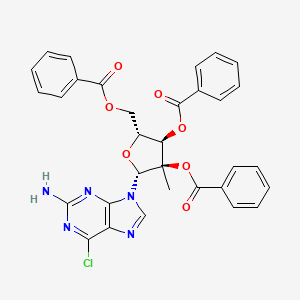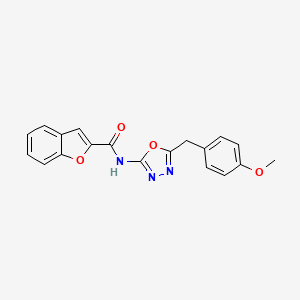![molecular formula C23H24N4O2 B2504742 1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900892-46-8](/img/structure/B2504742.png)
1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of various starting materials such as ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol, leading to the formation of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides . Another method includes the thermal fusion of enamines with ureas to yield pyrido[4,3-d]pyrimidine-2,4-diones . These methods provide a foundation for the synthesis of the compound of interest, suggesting that similar reactions could be employed for its synthesis.
Molecular Structure Analysis
The structure of synthesized compounds is confirmed using techniques such as NMR 1H spectroscopy and elemental analysis. The aromatic protons of the pyrido-pyrimidine nuclei and benzilamide fragments exhibit characteristic shifts in the NMR spectra, which are indicative of their molecular structure . These analytical techniques are essential for confirming the molecular structure of the compound "1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide".
Chemical Reactions Analysis
The chemical modification of the pyridine moiety, such as the displacement of the methyl group, has been explored to optimize the biological properties of related compounds . This suggests that similar modifications could be applied to the compound of interest to enhance its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their analgesic properties, have been evaluated using pharmacological screening models like the "acetic acid writhings" model . The analgesic properties of these compounds are influenced by the structure of the benzylamide fragment, indicating that the physical and chemical properties of the compound of interest may also be affected by its structural components .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One study discusses the synthesis and the study of antimicrobial activity of compounds similar to the query compound, highlighting their effectiveness against strains of Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. The compounds were found to be more active than reference drugs, indicating their potential as antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Analgesic Properties Enhancement
Another study focused on enhancing the analgesic properties of pyridopyrimidine compounds through chemical modification, suggesting the possibility of optimizing biological properties for better therapeutic outcomes (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antihypertensive and Anti-inflammatory Activities
Research into dihydropyrimidines has revealed their potential in synthesizing molecules with antihypertensive activity, offering new insights into the structure-activity relationship (Rana, Kaur, & Kumar, 2004). Additionally, novel benzodifuranyl derivatives, including similar pyrimidine structures, have been synthesized and shown to have significant anti-inflammatory and analgesic activities, indicating their potential as COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxic Activity
The synthesis and cytotoxic activity of certain derivatives bearing cationic side chains have been explored, showing promise against in vivo subcutaneous tumors in mice, highlighting the therapeutic potential of these compounds in cancer treatment (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Propriétés
IUPAC Name |
6-benzyl-N-butyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-3-4-12-24-22(28)19-13-18-21(26(19)15-17-8-6-5-7-9-17)25-20-11-10-16(2)14-27(20)23(18)29/h5-11,13-14H,3-4,12,15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVXVAVAGCYRIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC(=CN4C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate](/img/structure/B2504662.png)
![1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504663.png)
![6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2504664.png)
![8-(2-((2-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504666.png)
![tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate](/img/structure/B2504668.png)



![5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2504679.png)


